1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a cyclopropylmethoxy group
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(cyclopropylmethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Analyse Chemischer Reaktionen
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under suitable conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide (NaOH) for nucleophilic substitution, and lithium aluminum hydride (LiAlH4) for reduction .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The cyclopropylmethoxy group can influence the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene can be compared with other similar compounds such as:
1-(Bromomethyl)-4-methoxybenzene: This compound has a methoxy group instead of a cyclopropylmethoxy group, which can affect its reactivity and applications.
1-(Bromomethyl)-2-methoxybenzene: Similar to the above compound but with the methoxy group in a different position on the benzene ring.
1-(Bromomethyl)-2-(cyclopropylmethyl)benzene: This compound has a cyclopropylmethyl group instead of a cyclopropylmethoxy group, which can influence its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H13BrO |
---|---|
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C11H13BrO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-8H2 |
InChI-Schlüssel |
MPKYISWQFHZOOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC=CC=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.